

An In-depth Technical Guide to the Fundamental Properties of Copper(I) Iodide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Copper;iodide*

Cat. No.: *B13735485*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper(I) iodide (CuI), also known as cuprous iodide, is a versatile inorganic compound with a rich chemistry and a wide array of applications. Its unique electronic and structural properties make it a material of significant interest in fields ranging from materials science and catalysis to emerging biomedical applications. This guide provides a comprehensive overview of the fundamental properties of copper(I) iodide, with a focus on quantitative data, experimental methodologies, and visual representations of its structural and functional characteristics.

Physicochemical Properties

Copper(I) iodide is a white to off-white solid that is sparingly soluble in water but dissolves in the presence of excess iodide ions or coordinating ligands.^[1] It is prone to discoloration due to the facile oxidation of the iodide anion.^[2]

Table 1: General Physicochemical Properties of Copper(I) Iodide

Property	Value	References
Chemical Formula	CuI	[1]
Molar Mass	190.45 g/mol	[1]
Appearance	White to tan or brownish powder	[2]
Density	5.62 g/cm ³	[2]
Melting Point	606 °C (879 K)	[1]
Boiling Point	1290 °C (1563 K)	[1]
Solubility in Water	0.00042 g/L (at 25 °C)	[2]
Solubility Product (K _{sp})	1.27 x 10 ⁻¹²	[1]

Structural Properties and Polymorphism

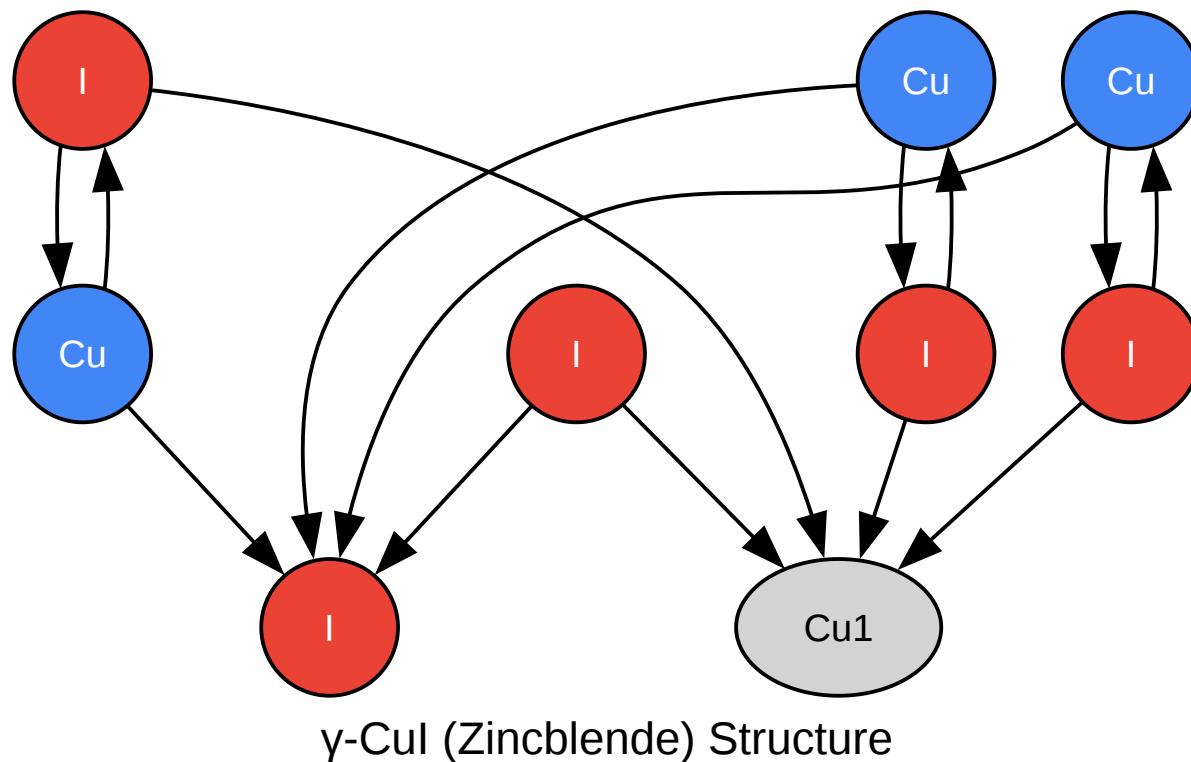
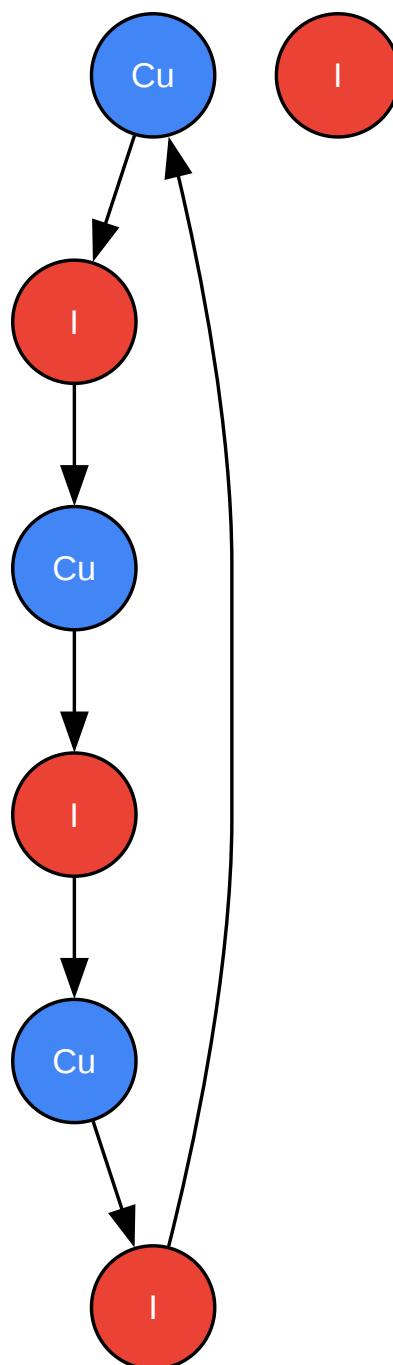

Copper(I) iodide exhibits a rich phase diagram, existing in three main polymorphic forms at different temperatures. The coordination geometry in the common γ and β phases is tetrahedral.[1][2]

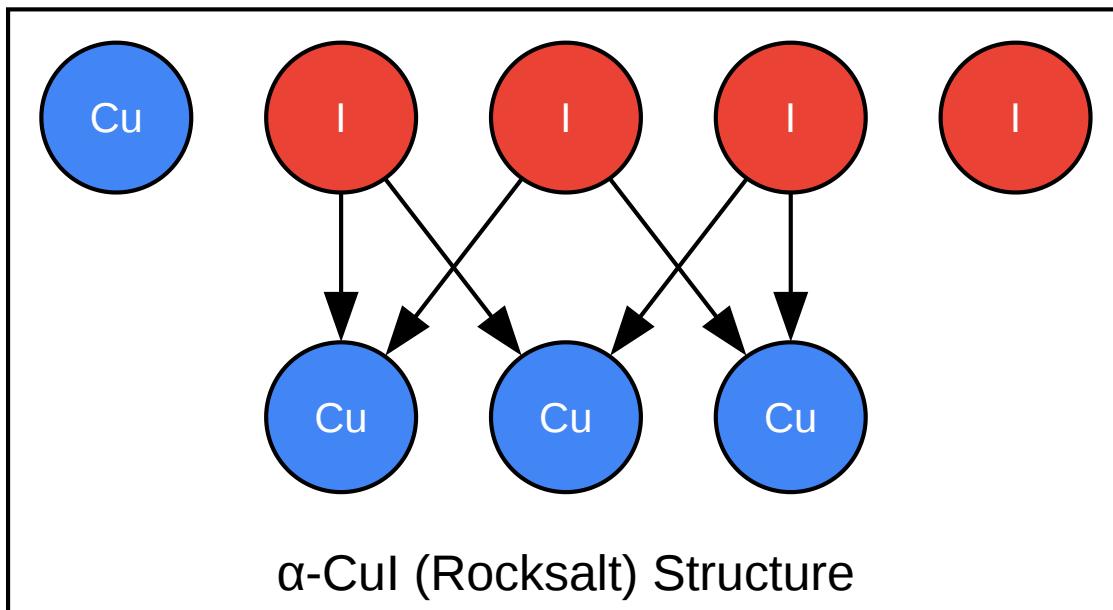
Table 2: Crystallographic Properties of Copper(I) Iodide Polymorphs

Phase	Crystal System	Space Group	Lattice Parameters (Å)	Temperature Range (°C)
γ -CuI	Cubic (Zincblende)	F-43m	a = 6.05	< 369
β -CuI	Hexagonal (Wurtzite)	P6 ₃ mc	a = 4.29, c = 7.04	369 - 440
α -CuI	Cubic (Rocksalt)	Fm-3m	a = 5.98	> 440


Crystal Structure Visualizations

The following diagrams illustrate the crystal structures of the three polymorphs of copper(I) iodide.

[Click to download full resolution via product page](#)


Caption: γ -CuI (Zincblende) Structure

β -CuI (Wurtzite) Structure

[Click to download full resolution via product page](#)

Caption: β -CuI (Wurtzite) Structure

α -CuI (Rocksalt) Structure

[Click to download full resolution via product page](#)

Caption: α -CuI (Rocksalt) Structure

Optoelectronic Properties

Copper(I) iodide is a direct bandgap semiconductor, making it transparent to visible light and a promising material for various optoelectronic applications.^[3] Its p-type conductivity is attributed to the presence of copper vacancies.^[3]

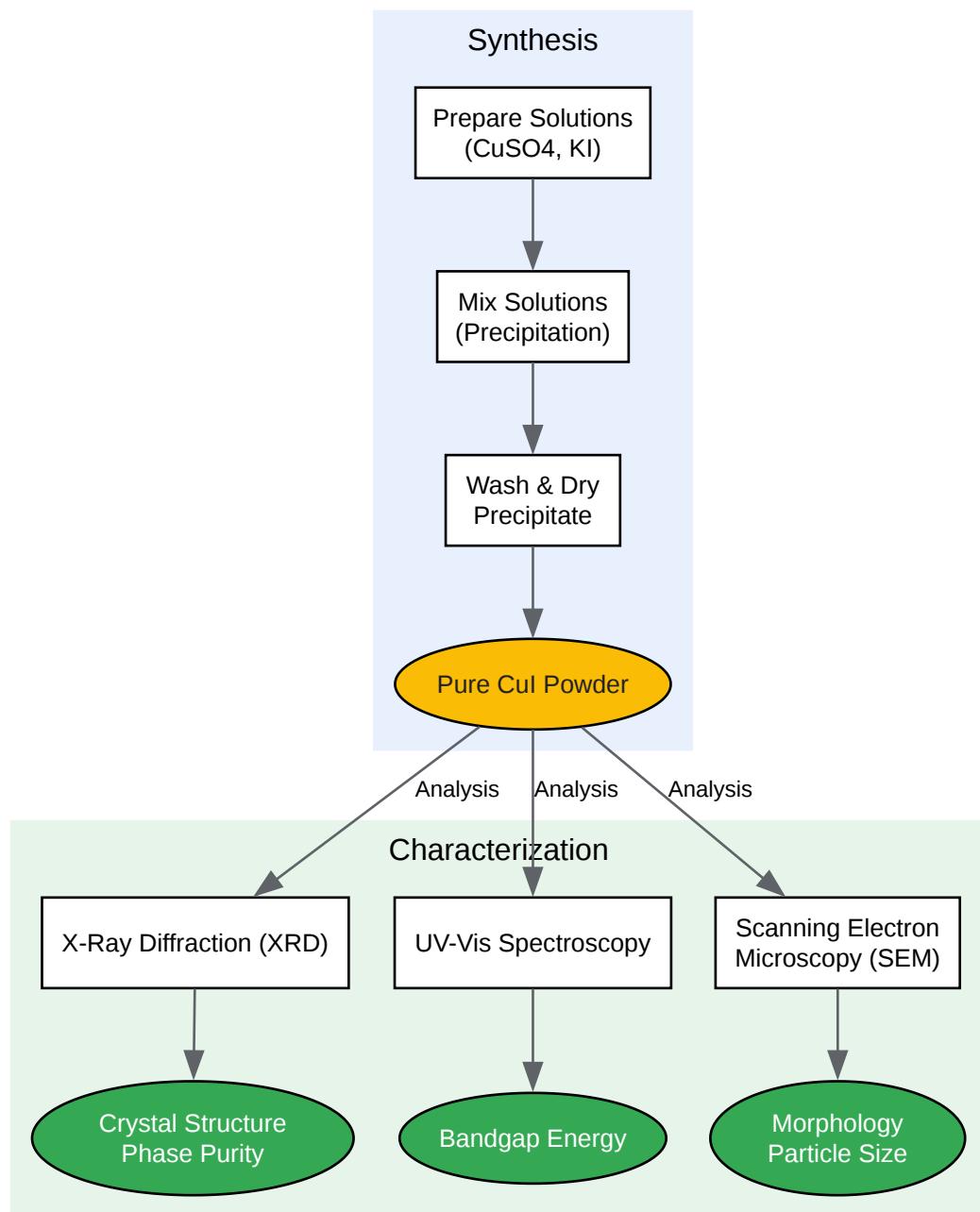
Table 3: Optoelectronic Properties of γ -Copper(I) Iodide

Property	Value	References
Bandgap Energy (Eg)	~3.1 eV	[4]
Exciton Binding Energy	62 meV	[4]
Semiconductor Type	p-type	[3]
Refractive Index (nD)	2.346	[1]
Hole Mobility (μ_h)	up to $43.9 \text{ cm}^2\text{V}^{-1}\text{s}^{-1}$	[3]

Experimental Protocols

Synthesis of Copper(I) Iodide

A common laboratory method for the synthesis of copper(I) iodide involves the reduction of a copper(II) salt by potassium iodide.[5]


Protocol: Synthesis of Cul from CuSO₄ and KI

- Materials:
 - Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
 - Potassium iodide (KI)
 - Sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O) (optional, to remove excess iodine)
 - Deionized water
 - Ethanol
 - Diethyl ether
- Procedure:
 1. Prepare a solution of copper(II) sulfate pentahydrate (e.g., 1.0 g in 7 mL of deionized water).[5]

2. In a separate beaker, prepare a solution of potassium iodide (e.g., 1.33 g in 5 mL of deionized water).[6]
3. Slowly add the potassium iodide solution to the copper(II) sulfate solution while stirring continuously. A dark brown precipitate of copper(II) iodide (CuI_2) will form, which rapidly decomposes into white copper(I) iodide (CuI) and iodine (I_2).[7]
4. (Optional) To remove the brown color of the iodine and obtain a purer white precipitate, add a solution of sodium thiosulfate (e.g., 1.16 g in a small amount of water) dropwise until the solution becomes colorless.[6]
5. Allow the white precipitate of CuI to settle.
6. Collect the precipitate by vacuum filtration.
7. Wash the precipitate sequentially with deionized water, ethanol, and finally diethyl ether to facilitate drying.[6]
8. Dry the product in a desiccator to obtain pure copper(I) iodide.

- Safety Precautions:
 - Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9]
 - Copper sulfate is harmful if swallowed and can cause eye irritation.[10]
 - Potassium iodide can cause skin and eye irritation.[11]
 - Handle all chemicals in a well-ventilated fume hood.

Characterization Methods

[Click to download full resolution via product page](#)

Caption: Experimental Workflow for Cul

XRD is used to determine the crystal structure and phase purity of the synthesized Cul.

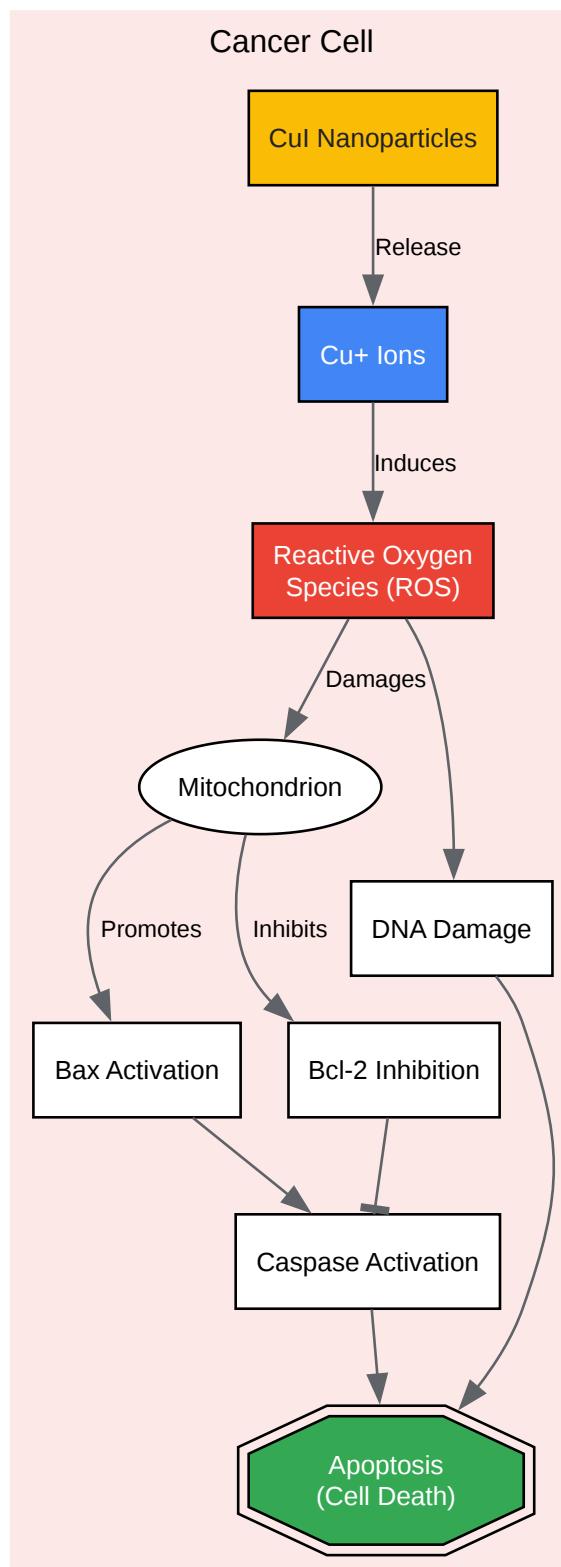
Typical Experimental Parameters:

- X-ray Source: Cu K α ($\lambda = 1.5406 \text{ \AA}$)[12]

- Voltage and Current: 40 kV and 40 mA[12]
- Scan Range (2θ): 20° - 80°
- Scan Speed: $2^\circ/\text{min}$ [12]
- Analysis: The resulting diffraction pattern is compared with standard diffraction patterns (e.g., from the JCPDS database) to identify the crystalline phase(s) present. The primary diffraction peaks for γ -CuI are expected at 2θ values corresponding to the (111), (220), and (311) planes.[13]

The optical bandgap of CuI can be determined from its UV-Vis absorption spectrum using a Tauc plot.

Protocol: Bandgap Measurement


- Sample Preparation: Prepare a thin film of CuI on a transparent substrate (e.g., glass) or a stable dispersion of CuI nanoparticles in a suitable solvent.
- Measurement: Record the absorbance spectrum of the sample over a wavelength range of approximately 200-800 nm using a UV-Vis spectrophotometer.[1]
- Data Analysis (Tauc Plot):
 1. Convert the wavelength (λ) to photon energy ($h\nu$) using the equation: $E \text{ (eV)} = 1240 / \lambda \text{ (nm)}$.
 2. Calculate the absorption coefficient (α) from the absorbance (A) and the film thickness (t) using the Beer-Lambert law: $\alpha = 2.303 * A / t$.
 3. For a direct bandgap semiconductor like CuI, plot $(\alpha h\nu)^2$ versus $h\nu$.[1]
 4. Extrapolate the linear portion of the plot to the energy axis (where $(\alpha h\nu)^2 = 0$). The intercept on the x-axis gives the value of the bandgap energy (E_g).

Applications in Drug Development and Biological Systems

Recent research has highlighted the potential of copper iodide-based materials in biomedical applications, particularly in cancer therapy. The mechanism involves the release of copper and iodide ions, which can induce cell death through various signaling pathways.

Mechanism of Copper-Induced Cell Death

Excess intracellular copper can trigger apoptosis (programmed cell death) through multiple mechanisms, primarily involving the generation of reactive oxygen species (ROS) and mitochondrial dysfunction.[\[8\]](#)[\[14\]](#)

[Click to download full resolution via product page](#)

Caption: Copper-Induced Apoptosis Pathway

The released copper ions can participate in Fenton-like reactions, leading to a surge in ROS. This oxidative stress damages cellular components, including mitochondria and DNA. Mitochondrial damage leads to the release of pro-apoptotic factors, activating the caspase cascade, which ultimately results in apoptosis.^[2] The iodide ions can also contribute to cytotoxicity, although their specific signaling pathways are still under investigation.^{[15][16]}

Conclusion

Copper(I) iodide is a material with a compelling set of fundamental properties that make it suitable for a diverse range of applications. Its well-defined crystal structures, tunable optoelectronic characteristics, and emerging role in biomedical research underscore its importance. This guide provides a foundational understanding for researchers and professionals seeking to explore and utilize the unique attributes of this inorganic compound. Further research into its applications, particularly in drug delivery and therapy, is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. allanchem.com [allanchem.com]
- 2. Copper metabolism in cell death and autophagy - PMC [[pmc.ncbi.nlm.nih.gov](https://www.ncbi.nlm.nih.gov/pmc/articles/)]
- 3. The Role of Autophagy in Copper-Induced Apoptosis and Developmental Neurotoxicity in SH-SY5Y Cells - PMC [[pmc.ncbi.nlm.nih.gov](https://www.ncbi.nlm.nih.gov/pmc/articles/)]
- 4. lornajane.net [lornajane.net]
- 5. Frontiers | Copper-induced cell death mechanisms and their role in the tumor microenvironment [[frontiersin.org](https://www.frontiersin.org)]
- 6. scribd.com [scribd.com]
- 7. Copper(I) iodide - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. sketchviz.com [sketchviz.com]

- 10. uwaterloo.ca [uwaterloo.ca]
- 11. geneseo.edu [geneseo.edu]
- 12. chem.rutgers.edu [chem.rutgers.edu]
- 13. chalcogen.ro [chalcogen.ro]
- 14. Copper-instigated modulatory cell mortality mechanisms and progress in oncological treatment investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Intracellular iodinated compounds affect sodium iodide symporter expression through TSH-mediated signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Fundamental Properties of Copper(I) Iodide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13735485#what-are-the-fundamental-properties-of-copper-i-iodide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com